N,N-Dibenzyl-4-(benzyloxy)aniline N,N-Dibenzyl-4-(benzyloxy)aniline
Brand Name: Vulcanchem
CAS No.: 62881-53-2
VCID: VC19435371
InChI: InChI=1S/C27H25NO/c1-4-10-23(11-5-1)20-28(21-24-12-6-2-7-13-24)26-16-18-27(19-17-26)29-22-25-14-8-3-9-15-25/h1-19H,20-22H2
SMILES:
Molecular Formula: C27H25NO
Molecular Weight: 379.5 g/mol

N,N-Dibenzyl-4-(benzyloxy)aniline

CAS No.: 62881-53-2

Cat. No.: VC19435371

Molecular Formula: C27H25NO

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dibenzyl-4-(benzyloxy)aniline - 62881-53-2

Specification

CAS No. 62881-53-2
Molecular Formula C27H25NO
Molecular Weight 379.5 g/mol
IUPAC Name N,N-dibenzyl-4-phenylmethoxyaniline
Standard InChI InChI=1S/C27H25NO/c1-4-10-23(11-5-1)20-28(21-24-12-6-2-7-13-24)26-16-18-27(19-17-26)29-22-25-14-8-3-9-15-25/h1-19H,20-22H2
Standard InChI Key LAZTWZDKSZNKOB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

N,N-Dibenzyl-4-(benzyloxy)aniline (C<sub>27</sub>H<sub>25</sub>NO) consists of an aniline backbone where the amino group is substituted with two benzyl moieties, and the para position of the aromatic ring is occupied by a benzyloxy group. The benzyloxy group (–O–CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) enhances the compound’s lipophilicity, while the N,N-dibenzyl configuration may influence its steric and electronic properties. Comparable structures, such as N-(4-(benzyloxy)benzylidene)-4-fluoroaniline (CAS 70627-52-0), demonstrate analogous substitution patterns, with reported melting points of 136–138°C and boiling points of 455.2±35.0°C . These properties suggest that N,N-Dibenzyl-4-(benzyloxy)aniline may exhibit similar thermal stability, though experimental validation is required.

Synthetic Methodologies

General Synthesis of Benzyloxy-Aniline Derivatives

The synthesis of benzyloxy-aniline derivatives typically involves nucleophilic aromatic substitution or reductive amination. For example, 4-(benzyloxy)benzylamines are synthesized via the reduction of nitriles using lithium aluminum hydride (LiAlH<sub>4</sub>) . Applying this methodology, N,N-Dibenzyl-4-(benzyloxy)aniline could be synthesized through a two-step process:

  • Benzylation of 4-Aminophenol: Reaction of 4-aminophenol with benzyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to introduce the benzyloxy group.

  • N,N-Dibenzylation: Treatment with benzyl chloride under alkaline conditions to substitute the amino hydrogens with benzyl groups.

Challenges in Purification

Physicochemical Properties

Predicted Properties

Based on analogs such as N-(4-(benzyloxy)benzylidene)-4-fluoroaniline , the following properties are hypothesized for N,N-Dibenzyl-4-(benzyloxy)aniline:

PropertyValue (Predicted)
Molecular Weight379.50 g/mol
Melting Point120–125°C
Boiling Point480–500°C
SolubilitySoluble in CHCl<sub>3</sub>, MeOH
pK<sub>a</sub>4.2–4.8

Stability Considerations

Tertiary aromatic amines are generally stable under ambient conditions but may degrade under strong acidic or oxidative environments. The benzyl ether linkage in the benzyloxy group is susceptible to hydrogenolysis, suggesting that storage under inert atmospheres is advisable .

Industrial and Synthetic Utility

Intermediate in Drug Synthesis

N,N-Dibenzyl-4-(benzyloxy)aniline may serve as a precursor in the synthesis of complex heterocycles. For instance, the Conrad–Limpach reaction, which employs β-ketoesters and anilines to form quinolines , could utilize this compound to generate novel analogs with enhanced bioactivity.

Catalytic Applications

Benzyl-protected anilines are widely used in asymmetric catalysis. The steric bulk of the N,N-dibenzyl groups could influence enantioselectivity in transition-metal-catalyzed reactions, though this remains speculative without experimental data.

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